molecular formula C7H16Cl2N2 B174174 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride CAS No. 18339-49-6

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride

Cat. No. B174174
CAS RN: 18339-49-6
M. Wt: 199.12 g/mol
InChI Key: MNDMJUPLJBOBQZ-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is a chemical compound with the CAS Number: 18339-49-6 . It has a molecular weight of 199.12 . The IUPAC name for this compound is 1-azabicyclo[2.2.2]oct-4-ylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is 1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 259.3°C at 760 mmHg .

Scientific Research Applications

Antimicrobial Agents

Quinuclidine derivatives have been explored for their antimicrobial properties. New compounds based on the quinuclidinium core have shown activity against a range of gram-positive and gram-negative bacteria .

Organocatalysis

Quinuclidine-based compounds can serve as organocatalysts due to their basicity and ability to form stable intermediates with substrates. They can catalyze various chemical reactions, including asymmetric synthesis .

Synthesis of Piperazine Derivatives

Compounds like 1,4-Diazabicyclo[2.2.2]octane, which share structural similarities with 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, are used in the synthesis of piperazine derivatives, which have numerous pharmaceutical applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

Target of Action

It is known that this compound is a strong nucleophile and a weak lewis base , suggesting that it may interact with electrophilic sites in biological systems.

Mode of Action

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, due to its strong nucleophilic properties, can participate in various organic transformations . It can serve as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . This suggests that the compound may interact with its targets by donating electrons and forming new bonds.

Pharmacokinetics

It is known that the compound is highly soluble , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDMJUPLJBOBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18339-49-6
Record name 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride
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